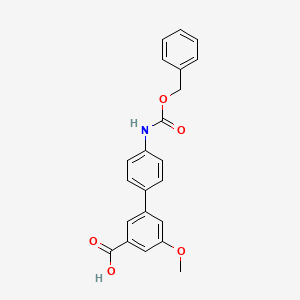
6-Amino-3-(thiophen-3-yl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-3-(thiophen-3-yl)picolinic acid (6-ATPA) is a heterocyclic organic compound with a thiophene ring and a pyridine ring connected by a carbon-carbon bond. It has been widely studied due to its unique properties and potential applications in pharmaceuticals, biochemistry, and materials science.
Mécanisme D'action
The mechanism of action of 6-Amino-3-(thiophen-3-yl)picolinic acid, 95% is not yet fully understood. However, it is believed that 6-Amino-3-(thiophen-3-yl)picolinic acid, 95% can interact with metal ions, such as zinc, copper, and iron, to form complexes that can catalyze various enzymatic reactions. It is also believed that 6-Amino-3-(thiophen-3-yl)picolinic acid, 95% can interact with proteins and other biological molecules, such as DNA and RNA, to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Amino-3-(thiophen-3-yl)picolinic acid, 95% have not yet been fully studied. However, it is believed that 6-Amino-3-(thiophen-3-yl)picolinic acid, 95% can modulate the activity of proteins and other biological molecules, such as DNA and RNA. It is also believed that 6-Amino-3-(thiophen-3-yl)picolinic acid, 95% can interact with metal ions, such as zinc, copper, and iron, to form complexes that can catalyze various enzymatic reactions.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-Amino-3-(thiophen-3-yl)picolinic acid, 95% in laboratory experiments include its high yield of product, its low cost, and its stability. The limitations of using 6-Amino-3-(thiophen-3-yl)picolinic acid, 95% in laboratory experiments include its high reactivity and its potential to form complexes with metal ions.
Orientations Futures
Future research on 6-Amino-3-(thiophen-3-yl)picolinic acid, 95% could focus on understanding its mechanism of action, studying its biochemical and physiological effects, and exploring its potential applications in pharmaceuticals, biochemistry, and materials science. Additionally, research could focus on improving the synthesis method to increase the yield of product and reduce the cost. Finally, research could focus on developing new methods to isolate 6-Amino-3-(thiophen-3-yl)picolinic acid, 95% and to purify it for use in laboratory experiments.
Méthodes De Synthèse
6-Amino-3-(thiophen-3-yl)picolinic acid, 95% is synthesized by the reaction of 2-aminopyridine and thiophene-3-carbaldehyde. This reaction occurs in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at room temperature and yields 6-Amino-3-(thiophen-3-yl)picolinic acid, 95% in a high yield. The reaction is also reversible, so the product can be isolated by crystallization.
Applications De Recherche Scientifique
6-Amino-3-(thiophen-3-yl)picolinic acid, 95% has been studied for its potential applications in pharmaceuticals, biochemistry, and materials science. In pharmaceuticals, 6-Amino-3-(thiophen-3-yl)picolinic acid, 95% has been studied for its potential to act as an anti-inflammatory and anti-cancer agent. In biochemistry, 6-Amino-3-(thiophen-3-yl)picolinic acid, 95% has been studied for its potential to act as a ligand for metal ions, such as zinc, copper, and iron, and as a catalyst for various enzymatic reactions. In materials science, 6-Amino-3-(thiophen-3-yl)picolinic acid, 95% has been studied for its potential to act as an organic semiconductor material.
Propriétés
IUPAC Name |
6-amino-3-thiophen-3-ylpyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c11-8-2-1-7(6-3-4-15-5-6)9(12-8)10(13)14/h1-5H,(H2,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIFAEWDRSUPPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C2=CSC=C2)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














